

Check Availability & Pricing

# Technical Support Center: Enhancing the Oral Bioavailability of Doravirine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Doravirine |           |
| Cat. No.:            | B607182    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of **Doravirine** for improved oral bioavailability.

## Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of **Doravirine**?

**Doravirine** is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] The primary challenge in its oral delivery is its poor solubility (2.73 mg/L at pH 7), which can limit its dissolution rate in the gastrointestinal tract and, consequently, its overall absorption and bioavailability.[3] While its absolute oral bioavailability is approximately 64%, formulation strategies that enhance its solubility are crucial for consistent and optimal drug exposure.[3]

Q2: How does food impact the oral bioavailability of **Doravirine**?

Food has no clinically meaningful effect on the oral bioavailability of **Doravirine**.[4][5][6] Clinical studies have shown that **Doravirine** can be administered with or without food without significant alterations in its pharmacokinetic profile.[4][6] This offers a degree of convenience for patients.

Q3: What role does P-glycoprotein (P-gp) play in **Doravirine**'s absorption?



**Doravirine** is a substrate of the efflux transporter P-glycoprotein (P-gp).[7] However, current data suggests that P-gp does not play a significant role in limiting the absorption or elimination of **Doravirine**.[7] Therefore, the use of P-gp inhibitors is not considered a primary strategy for enhancing its oral bioavailability.

Q4: What are some promising formulation strategies to improve **Doravirine**'s oral bioavailability?

Several advanced formulation strategies are being explored to overcome the solubility challenges of **Doravirine** and other poorly water-soluble drugs. These include:

- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of
  oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle
  agitation in an aqueous medium, such as the gastrointestinal fluids.[1][8] This increases the
  surface area for dissolution and can significantly enhance the oral bioavailability of poorly
  soluble drugs.[1]
- Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is dispersed in a polymeric carrier in its amorphous state.[9][10] The amorphous form has higher kinetic solubility and faster dissolution rates compared to the stable crystalline form.[10][11]
- Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range
  can significantly increase the surface area-to-volume ratio, leading to enhanced dissolution
  velocity and improved bioavailability.[12][13]
- Prodrugs: This strategy involves chemically modifying the **Doravirine** molecule to create a more soluble or permeable derivative (prodrug) that, after absorption, is converted back to the active parent drug in the body.[2][14][15]

## **Troubleshooting Guides**

Issue 1: Low in-vitro drug release from a developed Doravirine formulation.



| Possible Cause                                                           | Troubleshooting Step                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                |  |
|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Inadequate solubilization of Doravirine in the formulation.              | * For SNEDDS: Screen different oils, surfactants, and co-surfactants to find a combination that provides maximum Doravirine solubility.[1] Construct ternary phase diagrams to identify the optimal concentration ranges for the components to ensure the formation of a stable nanoemulsion.[1][8] * For ASDs: Select a polymer with good miscibility and potential for strong intermolecular interactions (e.g., hydrogen bonding) with Doravirine to prevent recrystallization.[16] Vary the drug-to-polymer ratio to find the optimal loading that maintains the amorphous state and enhances dissolution. [11] |  |
| Recrystallization of amorphous Doravirine during storage or dissolution. | * For ASDs: Ensure the selected polymer has a high glass transition temperature (Tg) to restrict molecular mobility and prevent recrystallization.  [10] Incorporate a secondary polymer or a surfactant to further inhibit crystallization.  Perform stability studies under accelerated conditions (e.g., high temperature and humidity) to assess the physical stability of the amorphous form.                                                                                                                                                                                                                  |  |
| Poor wettability of the drug particles.                                  | * For Nanoparticle Formulations: Incorporate a suitable wetting agent or surfactant in the formulation to reduce the interfacial tension between the drug particles and the dissolution medium.                                                                                                                                                                                                                                                                                                                                                                                                                     |  |

# Issue 2: High variability in bioavailability observed in animal studies.

# Troubleshooting & Optimization

Check Availability & Pricing

| Possible Cause                                                                             | Troubleshooting Step                                                                                                                                                                                                                                                                                        |  |
|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Precipitation of the drug in the gastrointestinal tract upon release from the formulation. | * For SNEDDS and ASDs: Include precipitation inhibitors in the formulation. For ASDs, polymers like HPMC-AS are known to maintain supersaturation and prevent precipitation.[9] For SNEDDS, the choice of surfactant can influence the stability of the formed nanoemulsion and prevent drug precipitation. |  |
| Inconsistent formation of nanoemulsions in vivo (for SNEDDS).                              | Ensure the SNEDDS formulation is robust and can form a stable nanoemulsion in different simulated gastric and intestinal fluids with varying pH and bile salt concentrations.                                                                                                                               |  |
| Metabolism by CYP3A4 enzymes in the gut wall and liver.                                    | While Doravirine is a substrate for CYP3A4, this is an inherent property of the drug.[7] Formulation changes are unlikely to significantly alter this. However, be mindful of potential drugdrug interactions if co-administering with strong CYP3A4 inducers or inhibitors.[17]                            |  |

# **Quantitative Data Summary**



| Formulation Type                                        | Key Findings                                                                                                  | Reference |
|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Plain Doravirine                                        | Aqueous Solubility: 2.73 mg/L (pH 7)                                                                          | [3]       |
| Absolute Bioavailability: ~64%                          | [3]                                                                                                           |           |
| Doravirine SNEDDS                                       | Optimized formulation (F8) showed 99% in-vitro drug release in 60 minutes compared to 31% for the plain drug. | [1][8]    |
| Particle size of the optimized formulation was 67.8 nm. | [1][8]                                                                                                        |           |
| Doravirine Derivative (ZLM-66)                          | Showed a significantly improved oral bioavailability (F = 140.24%) in vivo compared to Doravirine (F = 57%).  | [2]       |

## **Experimental Protocols**

# Protocol 1: Development of a Doravirine Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To formulate a SNEDDS to enhance the solubility and dissolution of **Doravirine**.

#### Methodology:

- Screening of Excipients:
  - Oil Phase: Determine the solubility of **Doravirine** in various oils (e.g., Neobee M5, Capmul MCM, Oleic acid) by adding an excess amount of the drug to the oil, followed by shaking for 72 hours and quantifying the dissolved drug using a validated analytical method (e.g., HPLC). Select the oil with the highest solubilizing capacity.[1]
  - Surfactant and Co-surfactant Selection: Screen various surfactants (e.g., Cremophor CO
     60, Tween 80) and co-surfactants (e.g., PEG 600, Transcutol P) for their ability to emulsify



the selected oil phase.[1] The selection is based on the formation of a clear and stable emulsion upon titration with water.

- Construction of Ternary Phase Diagrams:
  - Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant (Smix).
  - For each formulation, visually observe the formation of a nanoemulsion upon aqueous dilution under gentle agitation.
  - Demarcate the nanoemulsion region on a ternary phase diagram to identify the range of compositions that can form a stable nanoemulsion.[1][8]
- Preparation of **Doravirine**-Loaded SNEDDS:
  - Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant based on the ternary phase diagram.
  - Add **Doravirine** to the mixture and vortex until the drug is completely dissolved.
- Characterization of the SNEDDS:
  - Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
  - In-vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., Type II) in a suitable dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid). Compare the release profile of the SNEDDS formulation with that of the plain drug.[1]

# Protocol 2: Preparation of Doravirine Amorphous Solid Dispersions (ASDs) by Spray Drying

Objective: To prepare an ASD of **Doravirine** to improve its dissolution rate.

Methodology:



- Polymer Selection: Select a suitable polymeric carrier based on its miscibility with
   Doravirine and its ability to inhibit crystallization (e.g., HPMC, HPMC-AS, PVP).[9][16]
- · Preparation of the Spray Solution:
  - Dissolve **Doravirine** and the selected polymer in a common volatile organic solvent or a mixture of solvents (e.g., methanol, acetone).
  - Ensure complete dissolution to form a clear solution.
- Spray Drying Process:
  - Atomize the feed solution into a hot air stream in a spray dryer.
  - The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
  - Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure)
     to obtain a fine powder with good yield.
- Characterization of the ASD:
  - Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of **Doravirine** in the ASD.
  - In-vitro Dissolution: Conduct dissolution studies to compare the dissolution rate of the ASD with that of the crystalline drug and a physical mixture of the drug and polymer.[18]

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the development and characterization of a **Doravirine** SNEDDS formulation.



Click to download full resolution via product page



Caption: Workflow for the preparation and characterization of a **Doravirine** ASD formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Food on Doravirine Bioavailability: Results from Two Pharmacokinetic Studies in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. the-effect-of-food-on-doravirine-bioavailability-results-from-two-pharmacokinetic-studies-in-healthy-subjects Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of the Drug Interaction Potential of Doravirine PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Amorphous solid dispersions of darunavir: Comparison between spray drying and electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. Ritonavir-PEG 8000 amorphous solid dispersions: in vitro and in vivo evaluations PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanomaterials Designed for Antiviral Drug Delivery Transport across Biological Barriers -PMC [pmc.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues -PMC [pmc.ncbi.nlm.nih.gov]



- 15. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Clinical Pharmacokinetics of the Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Doravirine: An Assessment of the Effect of Patient Characteristics and Drug–Drug Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Oral Bioavailability of Doravirine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607182#improving-the-oral-bioavailability-of-doravirine-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com